An In-Depth Technical Guide to 5-(5-Borono-1H-indol-1-yl)pentanoic acid: A Versatile Bifunctional Building Block
An In-Depth Technical Guide to 5-(5-Borono-1H-indol-1-yl)pentanoic acid: A Versatile Bifunctional Building Block
Abstract
This technical guide provides a comprehensive overview of 5-(5-Borono-1H-indol-1-yl)pentanoic acid, a specialized chemical compound of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's core chemical properties, proposes robust synthetic and reaction methodologies, and explores its potential applications as a bifunctional molecular building block. By integrating a boronic acid moiety with a terminal carboxylic acid via an indole scaffold, this molecule offers dual reactivity for advanced chemical synthesis, such as in the construction of targeted covalent inhibitors, PROTACs, and specialized bioconjugates. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for scientists in the field.
Introduction and Core Compound Profile
5-(5-Borono-1H-indol-1-yl)pentanoic acid is a unique trifunctional molecule featuring an indole core, a boronic acid at the 5-position, and a pentanoic acid linker at the N1 position. The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous bioactive compounds.[1][2] The strategic placement of a boronic acid and a carboxylic acid group unlocks a wide range of synthetic possibilities, making it a valuable reagent for constructing complex molecular architectures.
The boronic acid group is a versatile functional group known for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature present in saccharides and certain amino acid side chains like serine.[3][4] This interaction is pivotal for its use in chemical sensors and as a "warhead" for targeted enzyme inhibition.[3][5] The terminal pentanoic acid provides a flexible linker and a reactive handle for amide bond formation, allowing for conjugation to other molecules of interest, such as peptides, proteins, or fluorescent probes.[6]
This guide will delve into the synthesis, reactivity, and potential applications of this compound, providing researchers with the foundational knowledge to leverage its unique properties in their work.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 5-(5-Borono-1H-indol-1-yl)pentanoic acid is critical for its effective handling, reaction optimization, and application design. The molecule's structure combines a largely hydrophobic indole core with two polar, ionizable functional groups.
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₅BNO₄ | - |
| Molecular Weight | 261.08 g/mol | - |
| CAS Number | Not available | - |
| Predicted logP | ~2.5 - 3.5 | Computational (Based on analogs)[7] |
| Predicted pKa (Boronic Acid) | ~8.5 - 9.5 | Literature (General boronic acids)[3] |
| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | Standard value |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); limited in aqueous solutions at neutral pH. | Inferred from structure |
Note: Experimental data for this specific molecule is scarce. The values provided are based on the properties of its constituent functional groups and structurally similar compounds.
Synthesis and Purification
There is no single, standardized published synthesis for 5-(5-Borono-1H-indol-1-yl)pentanoic acid. However, a logical and efficient synthetic route can be designed based on well-established organic chemistry reactions. The most plausible approach involves a two-step process starting from a commercially available indole precursor.
Proposed Synthetic Pathway:
A plausible synthetic route begins with the N-alkylation of 5-bromoindole, followed by a borylation reaction to install the boronic acid moiety.
Caption: Proposed synthetic pathway for the target compound.
3.1. Step 1: N-Alkylation of 5-Bromoindole
The first step involves attaching the pentanoic acid sidechain to the indole nitrogen. This is typically achieved by deprotonating the indole N-H with a strong base, followed by nucleophilic substitution with an alkyl halide bearing a protected carboxylic acid (e.g., an ethyl ester).[8]
Experimental Protocol: Synthesis of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add 5-bromoindole (1.0 eq.) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases and the solution becomes clear.[9]
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl 5-bromopentanoate (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Extraction: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq.) and stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Acidify the mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude 5-(5-Bromo-1H-indol-1-yl)pentanoic acid.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
3.2. Step 2: Borylation via Lithium-Halogen Exchange
The final step is the conversion of the aryl bromide to a boronic acid. This is commonly achieved through a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a borate ester.[10]
Experimental Protocol: Synthesis of 5-(5-Borono-1H-indol-1-yl)pentanoic acid
-
Setup: Dissolve the purified 5-(5-Bromo-1H-indol-1-yl)pentanoic acid (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.2 eq. to deprotonate the acid and perform the exchange) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.[10]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or 1N HCl.
-
Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product can be purified by recrystallization or flash chromatography to yield the final compound.
Chemical Reactivity and Applications in Drug Development
The utility of 5-(5-Borono-1H-indol-1-yl)pentanoic acid stems from its two distinct reactive sites, which can be addressed sequentially or in one pot, depending on the desired outcome.
4.1. Reactivity of the Boronic Acid Moiety
The boronic acid at the C5 position of the indole is a powerful synthetic handle.
-
Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of aryl boronic acids.[10] It allows for the formation of C-C bonds by coupling the indole with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base.[11][12] This enables the rapid generation of diverse chemical libraries for screening.[1] The indole core can be decorated with different substituents to modulate its electronic properties and biological activity.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
-
Reversible Covalent Interactions: Boronic acids can form reversible covalent boronate esters with 1,2- or 1,3-diols.[4] This property is exploited in several ways:
-
Enzyme Inhibition: Many enzymes, particularly serine proteases, have key serine residues in their active sites. A boronic acid can covalently bind to the hydroxyl group of serine, leading to potent and sometimes irreversible inhibition.[3][4]
-
Saccharide Sensing: The interaction with diols allows boronic acids to be used in sensors for detecting sugars and other glycans.[5]
-
Drug Delivery: By forming boronate esters with cell-surface glycans, this moiety can enhance the cellular uptake of conjugated molecules.[13]
-
4.2. Reactivity of the Carboxylic Acid Moiety
The pentanoic acid linker provides both flexibility and a point of attachment.
-
Amide Bond Formation: The carboxylic acid is readily converted into an amide by coupling with a primary or secondary amine.[6] This is one of the most common reactions in medicinal chemistry for linking molecular fragments. Standard coupling reagents like EDC/HOBt or HATU can be used.[6][14] This functionality is essential for applications such as:
-
PROTACs: In Proteolysis Targeting Chimeras, this linker can be used to attach the indole-boronic acid warhead to a ligand for an E3 ubiquitin ligase.
-
Bioconjugation: The acid can be used to label proteins, peptides, or antibodies with the indole-boronic acid moiety for functional studies.
-
4.3. Synergistic Applications
The true power of 5-(5-Borono-1H-indol-1-yl)pentanoic acid lies in the combination of its functional groups. A researcher could first perform a Suzuki coupling to synthesize a complex indole core and then use the carboxylic acid to conjugate this newly formed molecule to a biological carrier or another pharmacophore. This dual reactivity makes it an exceptionally valuable tool for creating complex, multifunctional molecules tailored for specific biological targets.
Exemplary Experimental Protocols
5.1. Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling the title compound with an aryl bromide.
-
Reagent Setup: In a microwave vial, combine 5-(5-Borono-1H-indol-1-yl)pentanoic acid (1.0 eq.), the desired aryl bromide (1.1 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).[11]
-
Solvent & Degassing: Add a solvent mixture, typically dioxane and water. Seal the vial and flush with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C (conventional heating or microwave) for 1-4 hours, monitoring by TLC or LC-MS.[11][15]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.
5.2. Protocol: Amide Bond Formation
This protocol outlines the coupling of the title compound's carboxylic acid with a generic primary amine (R-NH₂).
-
Activation: Dissolve 5-(5-Borono-1H-indol-1-yl)pentanoic acid (1.0 eq.) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir at room temperature for 15-30 minutes to form the activated ester.[6]
-
Coupling: Add the amine (R-NH₂, 1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by flash chromatography.
Conclusion
5-(5-Borono-1H-indol-1-yl)pentanoic acid represents a highly versatile and valuable building block for chemical biology and drug discovery. Its unique trifunctional nature—combining the privileged indole scaffold with the distinct reactivities of boronic and carboxylic acids—provides a powerful platform for the synthesis of complex, high-value molecules. From generating diverse libraries via Suzuki coupling to designing targeted covalent inhibitors and bioconjugates, the potential applications are extensive. This guide provides the foundational chemical principles and practical protocols to empower researchers to fully exploit the synthetic potential of this powerful reagent.
References
-
Bull, J. A., et al. (2016). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [Link]
-
Chen, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
-
Pianowski, Z. L. (2021). Proteins and Boron: De novo function through Lewis acid•base pairing. ChemRxiv. [Link]
-
Genovese, D., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. RSC Publishing. [Link]
-
Pettersson, H., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]
-
Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY. [Link]
-
Čubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]
-
Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Čubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]
-
Čubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. ResearchGate. [Link]
-
Miner, M. R., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC - NIH. [Link]
-
Valavala, R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Zhang, M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). Khan Academy. [Link]
-
Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. (practice). Khan Academy. [Link]
-
Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
-
Trubitsõn, D., & Kanger, T. (n.d.). ENANTIOSELECTIVE N-ALKYLATION OF INDOLE DERIVATIVES. Tallinn University of Technology. [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. ResearchGate. [Link]
-
Izquierdo, M. A., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum. [Link]
-
Aosa, T., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6). Cheméo. [Link]
-
Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging the Versatile Functionalities of Boronic Acid with Peptides | MDPI [mdpi.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | 1065074-70-5 [smolecule.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
